1-(1-Chloroethyl)-4-isocyanatobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Chloroethyl)-4-isocyanatobenzene is an organic compound that belongs to the class of aromatic isocyanates It is characterized by the presence of a chloroethyl group and an isocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloroethyl)-4-isocyanatobenzene typically involves the reaction of 1-(1-Chloroethyl)benzene with phosgene (COCl2) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the isocyanate group. The general reaction scheme is as follows:
1-(1-Chloroethyl)benzene+Phosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-Chloroethyl)-4-isocyanatobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Addition Reactions: The isocyanate group can react with nucleophiles to form ureas, carbamates, and thiocarbamates.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Addition Reactions: Reagents such as primary or secondary amines, alcohols, and thiols under mild conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Addition Reactions: Formation of ureas, carbamates, and thiocarbamates.
Oxidation and Reduction: Formation of carbonyl compounds or amines.
Scientific Research Applications
1-(1-Chloroethyl)-4-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Utilized in the preparation of polymers and coatings with specific properties.
Biological Studies: Investigated for its potential as a reagent in biochemical assays and drug development.
Industrial Applications: Employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1-Chloroethyl)-4-isocyanatobenzene involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles to form stable adducts. The molecular targets include amino groups in proteins and other biomolecules, leading to the formation of urea or carbamate linkages. This reactivity is exploited in various applications, including the modification of biomolecules and the synthesis of polymers.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Chloroethyl)-2-isocyanatobenzene
- 1-(1-Chloroethyl)-3-isocyanatobenzene
- 1-(1-Bromoethyl)-4-isocyanatobenzene
Uniqueness
1-(1-Chloroethyl)-4-isocyanatobenzene is unique due to the specific positioning of the chloroethyl and isocyanate groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and applications due to steric and electronic effects.
Properties
CAS No. |
88465-52-5 |
---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
1-(1-chloroethyl)-4-isocyanatobenzene |
InChI |
InChI=1S/C9H8ClNO/c1-7(10)8-2-4-9(5-3-8)11-6-12/h2-5,7H,1H3 |
InChI Key |
IPXMKSAVMUIUFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.